molecular formula C16H15ClN2O2 B5661066 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5661066
M. Wt: 302.75 g/mol
InChI Key: JWOQSNRJGVDTOW-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound that belongs to the benzodiazole family It is characterized by the presence of a chlorophenoxyethyl group and a methyl group attached to a dihydrobenzodiazole core

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, ethylene oxide, and 3-methyl-1,3-benzodiazole.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-chlorophenol and ethylene oxide, forming 2-(4-chlorophenoxy)ethanol.

    Cyclization: The intermediate 2-(4-chlorophenoxy)ethanol is then subjected to cyclization with 3-methyl-1,3-benzodiazole under acidic conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with similar compounds, such as:

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-18-14-4-2-3-5-15(14)19(16(18)20)10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOQSNRJGVDTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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